

bafetinib PD-L1 suppression confirmation in vivo

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bafetinib

CAS No.: 859212-16-1

Cat. No.: S548102

Get Quote

In Vivo Confirmation of PD-L1 Suppression

The following table summarizes the core findings from the key in vivo study that directly confirms **bafetinib**'s activity.

Aspect	Experimental Details
Animal Model	Male Balb/c mice subcutaneously inoculated with murine colorectal adenocarcinoma CT26 cells [1] [2].
Treatment Regimen	Bafetinib (30 mg/kg daily) dispersed in 5% CMC-Na, administered intragastrically [1] [2].
Key Result	Bafetinib treatment suppressed PD-L1 expression in the CT26 tumor model in vivo [1] [2].

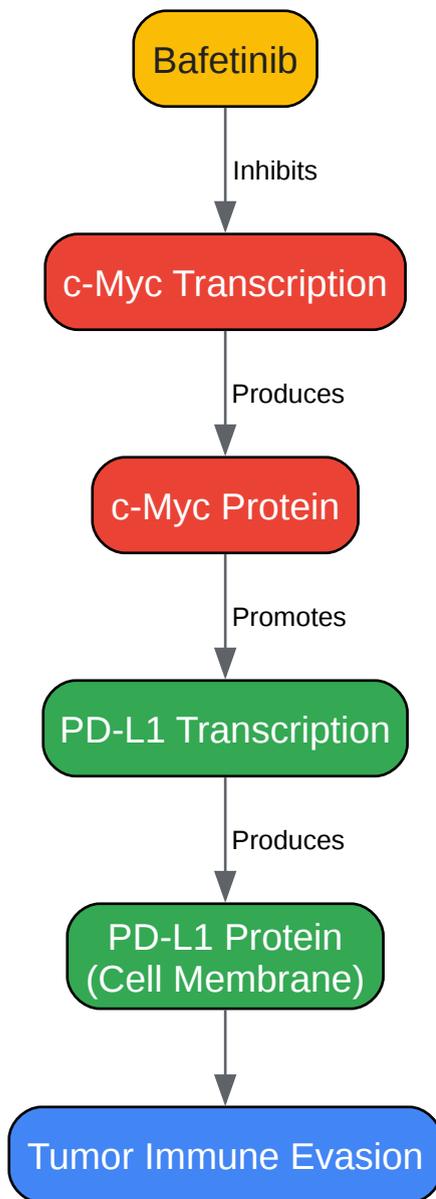
Supporting Cellular and Molecular Data

The in vivo finding is supported by a body of mechanistic evidence from in vitro experiments, detailed in the table below.

Experimental Aspect	Methodology & Key Findings
Cell-Based Screening	Discovery that bafetinib dramatically suppresses PD-L1 protein expression in a dose-dependent manner [1] [2].
Flow Cytometry	Confirmed that bafetinib reduces PD-L1 on the cell membrane of H292 cells (a non-small cell lung cancer line) [1] [2].
Mechanism Investigation	Determined bafetinib does not affect PD-L1 protein half-life but significantly inhibits its transcription [1] [2].
Key Transcription Factor	Identified c-Myc as the key regulator. Bafetinib downregulates c-Myc, and PD-L1 inhibition is abolished when c-Myc is knocked down [1] [2].
siRNA Silencing	Used siRNA to knock down c-Myc in H292 cells, which abolished the PD-L1 inhibition caused by bafetinib, confirming c-Myc's essential role [1] [2].
Western Blot	Standard technique used to measure protein levels of PD-L1, c-Myc, and other signaling molecules (e.g., p-STAT3, p-STAT1) in the presence of bafetinib [1] [2].
qRT-PCR	Used to analyze mRNA levels, confirming that bafetinib reduces the expression of both PD-L1 and c-Myc at the transcriptional level [1] [2].

Proposed Signaling Pathway

The diagram below illustrates the mechanism by which **bafetinib** is proposed to lead to PD-L1 suppression, based on the findings of the study.



[Click to download full resolution via product page](#)

Interpretation and Context

- **Mechanistic Insight:** The research establishes a clear causal chain: **Bafetinib** → inhibits c-Myc transcription → reduces c-Myc protein → suppresses PD-L1 transcription → reduces cell surface PD-L1 [1] [2]. This is significant because it suggests a novel immunotherapeutic mechanism for a tyrosine kinase inhibitor originally developed for leukemia.
- **Therapeutic Potential:** Small-molecule PD-L1 inhibitors like **bafetinib** are being investigated to overcome limitations of antibody-based therapies, such as poor tumor penetration and the need for

intravenous dosing [1] [2].

- **Broader Relevance:** The **PD-L1/c-MYC signaling axis** is recognized as an important pathway for immune escape in other cancers, such as esophageal carcinoma, reinforcing the potential broad applicability of targeting this pathway [3].

Note that this research primarily establishes **preclinical proof-of-concept**. The specific efficacy of **bafetinib** as an anti-PD-L1 immunotherapy in humans remains to be fully determined in clinical trials [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. the Transcription of Bafetinib - Suppresses Through c-Myc in... PD L 1 [pmc.ncbi.nlm.nih.gov]
2. Bafetinib Suppresses the Transcription of PD-L1 Through c ... [frontiersin.org]
3. MMP11 promotes immune escape in esophageal... | Research Square [researchsquare.com]

To cite this document: Smolecule. [bafetinib PD-L1 suppression confirmation in vivo]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548102#bafetinib-pd-l1-suppression-confirmation-in-vivo>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com